5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
Description
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 2-trifluoromethylbenzyl substituent at the 2-position, a methyl group at the 5-position, and an amine at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the benzyl moiety, which may influence steric and electronic interactions in biological systems.
Properties
IUPAC Name |
5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHYLKTNQHOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Preparation of 5-Methyl-2-(trifluoromethyl)benzyl bromide: This intermediate is synthesized by reacting 5-methyl-2-(trifluoromethyl)benzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Formation of the pyrazole ring: The benzyl bromide intermediate is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
*Estimated based on structural analogs.
Biological Activity
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFN
- Molar Mass : Approximately 255.24 g/mol
- CAS Number : 1285618-32-7
The structure of this compound features a pyrazole ring substituted with a trifluoromethylbenzyl group. This substitution enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity.
Antimicrobial and Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains and inflammatory conditions .
Antiviral Activity
The compound's potential antiviral activity has been explored in relation to HIV. Similar pyrazole derivatives have demonstrated activity against wild-type HIV strains, indicating that structural modifications can enhance antiviral efficacy .
Case Studies
- In Vitro Studies : A study evaluated the anti-HIV activity of pyrazole derivatives, revealing that modifications at the C5′ position of the pyrazole ring significantly influenced antiviral potency. Compounds with specific substitutions exhibited EC values as low as 3.8 nmol/L against wild-type HIV .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle. This inhibition was linked to structural features that favor binding interactions within the enzyme's active site .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine | Different substitution on benzyl group | Antimicrobial, Anti-inflammatory |
| 5-Methyl-2-(4-chlorobenzyl)-2H-pyrazol-3-ylamine | Chlorine substitution | Moderate antiviral activity |
| 5-Methyl-2-(phenyl)-2H-pyrazol-3-ylamine | No trifluoromethyl group | Lower lipophilicity |
Q & A
What are the established synthetic routes for 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, and what factors critically influence reaction yields?
Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution reactions, such as benzylation of 5-methyl-2H-pyrazol-3-ylamine with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Yield optimization requires:
- Stoichiometric control (1.2:1 molar ratio of benzylating agent to amine) to minimize unreacted starting materials.
- Inert atmosphere (N₂/Ar) to prevent oxidation of the pyrazole core.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Phase-transfer catalysts like tetrabutylammonium bromide can suppress competing N-alkylation side reactions .
How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Level : Advanced
Answer :
Discrepancies often arise from dynamic effects or solvent interactions. Recommended approaches include:
Variable-temperature NMR studies to identify conformational exchange processes .
DFT calculations with implicit solvent models (e.g., IEFPCM) for accurate chemical shift predictions .
2D NMR techniques (HSQC, HMBC) to assign trifluoromethylbenzyl proton environments unambiguously .
Comparative analysis with structurally similar compounds (e.g., 5-methyl-2-isopropyl analogs) provides reference data .
What in vitro assays are appropriate for initial biological screening of this compound?
Level : Basic
Answer :
Recommended assays include:
Kinase inhibition profiling using TR-FRET-based assays (1 nM–10 μM concentration range) .
Cellular viability assays (MTT/XTT) in cancer cell lines with vehicle and positive controls (e.g., staurosporine) .
Binding studies using surface plasmon resonance to quantify target interactions .
Triplicate measurements and dose-response curve analysis are critical .
What HPLC parameters effectively separate the compound from synthetic byproducts?
Level : Advanced
Answer :
Optimal separation employs:
- Column : C18 (150 × 4.6 mm, 3.5 μm).
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B) with gradient elution (30–70% B over 15 min).
- Detection : UV at 254 nm .
Key considerations: - Column temperature (35°C) improves peak symmetry.
- Ion-pairing agents (e.g., heptafluorobutyric acid) resolve polar degradation products .
Validate specificity, LOD (≤0.1 μg/mL), and LOQ (≤0.3 μg/mL) .
How should researchers address conflicting results between enzyme inhibition and cellular activity assays?
Level : Advanced
Answer :
Discrepancies may stem from membrane permeability or intracellular metabolism. Mitigation strategies:
Membrane-permeabilized cell assays to isolate target engagement effects .
Metabolite profiling (LC-MS) to identify active/inactive derivatives .
Fluorescent probes (e.g., Fluo-4 for calcium signaling) to verify target modulation .
Comparative analysis with structural analogs clarifies structure-activity relationships .
What challenges arise in crystallographic characterization, and how can they be overcome?
Level : Basic
Answer :
Challenges include molecular flexibility and trifluoromethyl group disorder. Solutions:
Mixed solvent systems (e.g., dichloromethane/hexane) for slow evaporation .
Co-crystallization agents (e.g., phosphoric acid derivatives) to stabilize crystal lattices .
Low-temperature data collection (100K) to reduce thermal motion artifacts .
Extensive solvent screening (≥50 combinations) is often required .
What computational methods predict the compound’s interaction with biological targets?
Level : Advanced
Answer :
Molecular docking (AutoDock Vina, Glide) to map binding poses .
Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability .
Free-energy perturbation (FEP) calculations to quantify binding affinities .
Validate predictions with mutagenesis studies on key residues .
How do steric/electronic effects of the trifluoromethylbenzyl group influence reactivity?
Level : Advanced
Answer :
- Steric effects : The bulky 2-trifluoromethylbenzyl group hinders nucleophilic attack at the pyrazole N-2 position, favoring selective alkylation .
- Electronic effects : The electron-withdrawing trifluoromethyl group stabilizes intermediates via inductive effects, as shown in Hammett plot analyses with substituted benzyl halides .
DFT studies reveal transition-state stabilization through σ-hole interactions .
What stability testing conditions are recommended for this compound?
Level : Advanced
Answer :
Conduct accelerated stability testing at 40°C/75% RH under:
Acidic conditions (0.1N HCl, pH 1.2).
Neutral buffer (pH 7.0).
Alkaline conditions (0.1N NaOH, pH 12.8) .
Monitor degradation via UPLC-PDA-MS, focusing on hydrolytic cleavage and trifluoromethyl stability . Use Arrhenius plots to predict shelf-life .
What strategies minimize byproduct formation during synthesis?
Level : Advanced
Answer :
Stepwise temperature control : Initial reaction at 25°C to prevent exothermic side reactions, followed by gradual heating to 60°C .
Scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted benzylating agents .
In situ FTIR monitoring to detect intermediates and optimize reaction termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
